Metaglip

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

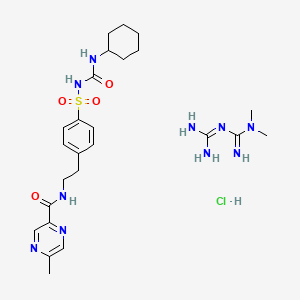

Metaglip is a combination of two oral antihyperglycemic agents used in the management of type 2 diabetes mellitus. Glipizide is a sulfonylurea that stimulates the release of insulin from the pancreas, while metformin hydrochloride is a biguanide that decreases hepatic glucose production, delays glucose absorption from the intestines, and improves insulin sensitivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glipizide: : The synthesis of glipizide involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-aminobenzenesulfonamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 1-cyclohexyl-3-(dimethylamino)propylamine to form glipizide .

Metformin Hydrochloride: : Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with 2-cyanoguanidine under heating conditions. The reaction yields metformin hydrochloride as a white crystalline powder .

Industrial Production Methods

Industrial production of glipizide and metformin hydrochloride tablets involves the blending of the active pharmaceutical ingredients with excipients, followed by compression into tablets. The tablets are then coated and packaged under controlled conditions to ensure stability and efficacy .

Análisis De Reacciones Químicas

Glipizide: : Glipizide undergoes oxidation and reduction reactions. It is sensitive to oxidation, which can lead to the formation of sulfoxides and sulfones. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate .

Metformin Hydrochloride: : Metformin hydrochloride is stable under acidic and neutral conditions but can undergo hydrolysis under alkaline conditions. It does not undergo significant oxidation or reduction reactions .

Aplicaciones Científicas De Investigación

Metaglip have extensive applications in scientific research, particularly in the fields of medicine and biology. They are used to study the mechanisms of insulin release and glucose metabolism. Additionally, they are employed in research on oxidative stress, lipid profiles, and renal function in diabetic models .

Mecanismo De Acción

Glipizide: : Glipizide stimulates insulin release from pancreatic beta cells by binding to the sulfonylurea receptor, which leads to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release .

Metformin Hydrochloride: : Metformin hydrochloride decreases hepatic glucose production by inhibiting gluconeogenesis and glycogenolysis. It also delays glucose absorption from the intestines and improves insulin sensitivity by increasing peripheral glucose uptake and utilization .

Comparación Con Compuestos Similares

Similar Compounds: : Other sulfonylureas similar to glipizide include glyburide and glimepiride. Similar biguanides to metformin hydrochloride include phenformin and buformin .

Uniqueness: : Metaglip combination therapy offers a complementary mechanism of action, providing better glycemic control compared to monotherapy with either agent alone. This combination reduces the risk of hypoglycemia associated with sulfonylureas and enhances the overall efficacy of diabetes management .

Propiedades

Número CAS |

869289-66-7 |

|---|---|

Fórmula molecular |

C25H39ClN10O4S |

Peso molecular |

611.2 g/mol |

Nombre IUPAC |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C21H27N5O4S.C4H11N5.ClH/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17;1-9(2)4(7)8-3(5)6;/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28);1-2H3,(H5,5,6,7,8);1H |

Clave InChI |

FMUIDSCDMUNUQP-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl |

SMILES canónico |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl |

Sinónimos |

metaglip |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)

![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)